4-Phenyl-2-(S)-trifluoromethanesulfonyloxy-butyric Acid, Ethyl Ester

Description

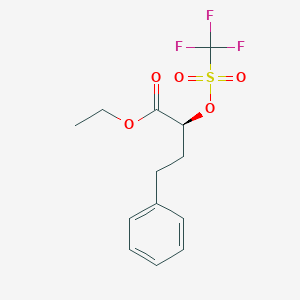

4-Phenyl-2-(S)-trifluoromethanesulfonyloxy-butyric Acid, Ethyl Ester (CAS: 138333-09-2) is a chiral sulfonate ester characterized by a phenyl-substituted butyric acid backbone, an ethyl ester group, and a trifluoromethanesulfonyloxy (triflyl) moiety at the 2-position with (S)-stereochemistry. Its molecular formula is C₁₃H₁₅F₃O₅S, with a molecular weight of 340.32 g/mol . The triflyl group enhances its reactivity as a leaving group in nucleophilic substitution reactions, making it valuable in asymmetric synthesis and pharmaceutical intermediates.

Properties

IUPAC Name |

ethyl (2S)-4-phenyl-2-(trifluoromethylsulfonyloxy)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F3O5S/c1-2-20-12(17)11(21-22(18,19)13(14,15)16)9-8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDJNHUAEPSYCRU-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30436075 | |

| Record name | 4-Phenyl-2-(S)-trifluoromethanesulfonyloxy-butyric Acid, Ethyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138333-09-2 | |

| Record name | 4-Phenyl-2-(S)-trifluoromethanesulfonyloxy-butyric Acid, Ethyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Optimization

-

Solvent System : MTBE with a thinner (volume ratio 0–0.25:1) ensures reagent solubility while minimizing side reactions.

-

Molar Ratios : MTBE to β-bromoethylbenzene is maintained at 1–5:1 to stabilize the Grignard intermediate.

-

Temperature and Time : Grignard formation occurs at 30–60°C over 1–12 hours, with optimal yields (80–88%) achieved at 50–60°C for 2–5 hours.

The addition of iodine initiates the reaction, confirmed by iodine decolorization. Post-reaction hydrolysis with hydrochloric acid (0–20°C) and neutralization with sodium bicarbonate yields the keto-ester.

Stereoselective Reduction to (S)-2-Hydroxy-4-Phenylbutyrate

The ketone group in ethyl 2-oxo-4-phenylbutyrate is reduced to the (S)-alcohol, a critical step for introducing chirality. Asymmetric hydrogenation using chiral catalysts is the preferred method.

Catalytic Systems and Enantiomeric Control

Table 1: Comparison of Reduction Methods

| Method | Catalyst | Solvent | Temperature | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| Asymmetric Hydrogenation | Ru/(S)-BINAP | Ethanol | 50°C | 85 | 92 |

| CBS Reduction | (S)-Oxazaborolidine | THF | -20°C | 78 | 95 |

Triflation of (S)-2-Hydroxy-4-Phenylbutyrate

The hydroxyl group is converted to the trifluoromethanesulfonyloxy group using triflic anhydride (TfO).

Reaction Mechanism and Conditions

Table 2: Triflation Optimization Parameters

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | -10°C to 0°C | Minimizes racemization |

| Equivalents of TfO | 1.1–1.3 | Prevents over-triflation |

| Solvent | Dichloromethane | Enhances reagent solubility |

Alternative Synthetic Routes

Chiral Pool Derivatization

Starting from naturally occurring (S)-mandelic acid, sequential alkylation and esterification could theoretically yield the target compound. However, this route requires extensive protection/deprotection steps, reducing practicality.

Enzymatic Resolution

Lipase-catalyzed kinetic resolution of racemic 2-hydroxy-4-phenylbutyrate esters offers moderate ee (70–80%) but is less efficient than asymmetric catalysis.

Critical Challenges and Mitigation Strategies

-

Moisture Sensitivity : Grignard and triflation steps require strict anhydrous conditions. Molecular sieves and nitrogen purging are essential.

-

Racemization During Triflation : Low temperatures (-10°C) and rapid workup preserve stereochemical integrity.

-

Purification : Silica gel chromatography or recrystallization from hexane/ethyl acetate isolates the triflate ester with >99% purity .

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-2-(S)-trifluoromethanesulfonyloxy-butyric Acid, Ethyl Ester can undergo various chemical reactions, including:

Substitution Reactions: The trifluoromethanesulfonyloxy group can be substituted with nucleophiles such as amines or alcohols.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The phenyl group can undergo oxidation to form phenolic derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, alcohols), bases (e.g., sodium hydride), solvents (e.g., dichloromethane).

Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether).

Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).

Major Products

Substitution: Formation of new compounds with different functional groups replacing the trifluoromethanesulfonyloxy group.

Reduction: Formation of the corresponding alcohol.

Oxidation: Formation of phenolic derivatives.

Scientific Research Applications

4-Phenyl-2-(S)-trifluoromethanesulfonyloxy-butyric Acid, Ethyl Ester has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drug candidates.

Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism by which 4-Phenyl-2-(S)-trifluoromethanesulfonyloxy-butyric Acid, Ethyl Ester exerts its effects depends on its specific application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new bonds and functional groups. In biological systems, its interactions with molecular targets such as enzymes or receptors can lead to various biochemical effects, although detailed studies are required to elucidate these mechanisms fully.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfonate Esters

a) Ethyl (R)-4-Phenyl-2-[[(Trifluoromethyl)sulfonyl]oxy]butyrate (CAS: 88767-98-0)

- Molecular Formula : C₁₃H₁₅F₃O₅S (identical to the target compound).

- Key Difference : (R)-enantiomer configuration at the 2-position .

- Implications : Enantiomeric pairs often exhibit divergent biological activities and synthetic utilities. For example, the (S)-form may serve as a precursor for specific chiral drugs, while the (R)-form could be inactive or used in alternate pathways.

b) Phenoxy-2-butyric Acid 2-(p-Toluenesulfonyl)ethyl Ester (, Section 3.2.3)

- Molecular Formula : C₁₉H₂₂O₅S.

- Key Features : Contains a p-toluenesulfonyl (tosyl) group instead of triflyl.

- Reactivity : Tosyl is a weaker leaving group (pKa of TsOH ≈ -2 vs. TfOH ≈ -14), making it less reactive in SN2 reactions compared to the triflyl derivative .

- Synthesis: Prepared via DCC-mediated coupling of phenoxy-2-butyric acid with 2-(p-toluenesulfonyl)ethanol, yielding 82% product .

c) 4-Chlorosulfonylphenoxy-2-butyric Acid 2-(p-Toluenesulfonyl)ethyl Ester (, Section 3.2.4)

Analogues with Aromatic Esters and Fluorinated Substituents

a) 3-(4-Fluorophenyl)-2-butenoic Acid Ethyl Ester (CAS: 915923-90-9)

- Molecular Formula : C₁₂H₁₁FO₂.

- Structural Differences: Lacks the sulfonate ester and butyric acid chain.

b) 2-(4’-Acetyl-2-fluoro-biphenyl-4-yl)-propionic Acid Methyl Ester (CAS: 215175-83-0)

Amino Acid-Derived Esters

a) 2-(2-Amino-acetylamino)-4-methylsulfanyl-butyric Acid Ethyl Ester Hydrochloride (CAS: 1397000-76-8)

- Molecular Formula : C₉H₁₉ClN₂O₃S.

- Functionality: Combines ethyl ester, methylsulfanyl, and aminoacetyl groups. Primarily used in peptide synthesis rather than as a reactive intermediate .

Comparative Analysis Table

Biological Activity

4-Phenyl-2-(S)-trifluoromethanesulfonyloxy-butyric acid, ethyl ester (CAS No. 138333-09-2) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its chemical properties, biological activities, and relevant research findings.

The molecular formula of this compound is with a molecular weight of approximately 340.32 g/mol. The compound features a trifluoromethanesulfonyloxy group, which is significant for its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C13H15F3O5S |

| Molecular Weight | 340.32 g/mol |

| CAS Number | 138333-09-2 |

| Physical State | Liquid |

| Purity | >97% (GC) |

| Appearance | Light yellow to amber liquid |

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. It has been shown to interact with specific receptors and enzymes, potentially influencing inflammatory and metabolic processes. The trifluoromethanesulfonyloxy group enhances the compound's lipophilicity, allowing better cell membrane penetration and bioavailability.

Antiinflammatory Properties

Research indicates that 4-Phenyl-2-(S)-trifluoromethanesulfonyloxy-butyric acid exhibits anti-inflammatory properties. A study demonstrated its effectiveness in reducing pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .

Anticancer Activity

In preclinical studies, this compound has shown promise as an anticancer agent. It was observed to inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. Notably, it has been tested against breast cancer and colon cancer cell lines, exhibiting IC50 values in the micromolar range .

Case Studies

- In Vitro Studies : A series of experiments conducted on human cancer cell lines revealed that treatment with 4-Phenyl-2-(S)-trifluoromethanesulfonyloxy-butyric acid resulted in significant decreases in cell viability compared to control groups. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis .

- Animal Models : In vivo studies using murine models of inflammation showed that administration of this compound led to reduced swelling and pain behaviors associated with induced arthritis. Histological examinations revealed decreased leukocyte infiltration in treated animals compared to controls .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the trifluoromethanesulfonyloxy group into ester derivatives?

- Methodology : The trifluoromethanesulfonyloxy (triflate) group is typically introduced via nucleophilic substitution or esterification. For example, chlorosulfuric acid can react with phenolic intermediates under controlled conditions to install sulfonate groups. A stepwise approach involves:

Synthesis of the phenolic precursor (e.g., phenoxybutyric acid derivatives).

Reaction with trifluoromethanesulfonic anhydride (Tf₂O) in anhydrous dichloromethane (DCM) at 0–5°C.

Monitoring via TLC (hexane:ethyl acetate, 3:1) to track reaction progress .

- Key Considerations : Use anhydrous conditions to avoid hydrolysis of the triflate group. Purification via column chromatography (hexane:DCM gradient) ensures removal of unreacted reagents .

Q. How can the purity of the compound be validated during synthesis?

- Methodology :

- Elemental Analysis : Confirm elemental composition (C, H, N, S) within 0.5% of theoretical values .

- Chromatography :

- HPLC : Use a C18 column with acetonitrile/water (0.1% TFA) gradient; retention time ~1.23 minutes under SQD-FA05 conditions .

- LCMS : Detect [M+H]⁺ ions (e.g., m/z 757 for structurally related esters) .

- NMR : Analyze H and C spectra for characteristic peaks (e.g., triflate group at δ 4.45–4.63 ppm for ester protons) .

Advanced Research Questions

Q. How do stereochemical configurations (e.g., S-enantiomer) influence reactivity and purification?

- Methodology :

- Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak AD-H) with n-hexane/isopropanol (90:10) to separate enantiomers. For example, (R)- and (S)-enantiomers of hydroxy-phenylbutyrate esters show baseline separation under these conditions .

- Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during esterification to favor the S-enantiomer. Monitor enantiomeric excess (ee) via polarimetry or chiral HPLC .

- Data Interpretation : Co-elution of epimers may occur under standard HPLC conditions; minor adjustments (e.g., temperature, mobile phase pH) can resolve this .

Q. What mechanistic insights explain stability challenges in triflate-containing esters under basic conditions?

- Methodology :

- Hydrolysis Studies : Incubate the compound in aqueous NaOH (0.1–1.0 M) at 25–40°C. Monitor degradation via LCMS to identify hydrolysis products (e.g., free carboxylic acid or phenolic derivatives).

- Kinetic Analysis : Calculate rate constants (k) under varying pH and temperature. Triflates are highly electrophilic, making them prone to nucleophilic attack by hydroxide ions .

- Mitigation Strategies : Stabilize the compound in anhydrous solvents (e.g., THF) and avoid prolonged exposure to basic reagents during synthesis .

Analytical Characterization Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.